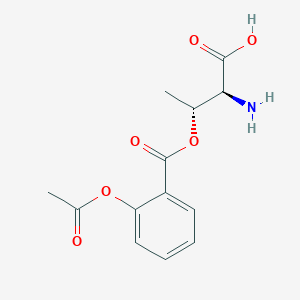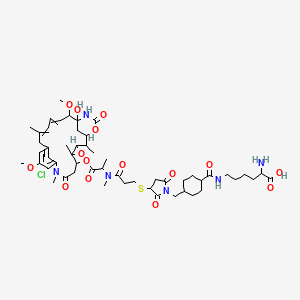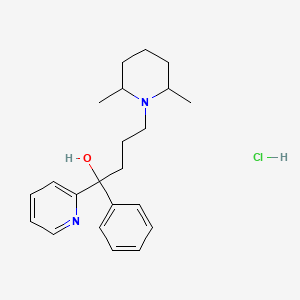
Platrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platrol is a novel antiplatelet drug developed by Lipicard Technologies Limited. It has shown 40% higher efficacy and near-zero toxicity compared to traditional antiplatelet drugs like Aspirin and Clopidogrel . This compound is designed to prevent platelet aggregation, which is crucial in the management of cardiovascular diseases.
Métodos De Preparación
The preparation of Platrol involves complex synthetic routes and reaction conditions. While specific details on the synthetic routes are proprietary, the general process includes the following steps:
Synthesis of the core structure: This involves the formation of the central molecular framework through a series of organic reactions.
Functionalization: Various functional groups are introduced to the core structure to enhance its biological activity.
Purification: The compound is purified using techniques such as chromatography to ensure high purity and efficacy.
Industrial production methods for this compound are optimized to ensure scalability and cost-effectiveness. These methods typically involve large-scale chemical synthesis followed by rigorous quality control measures to maintain consistency and safety.
Análisis De Reacciones Químicas
Platrol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.
Aplicaciones Científicas De Investigación
Platrol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study antiplatelet activity and the mechanisms of platelet aggregation inhibition.
Biology: Researchers use this compound to investigate cellular pathways involved in platelet function and cardiovascular health.
Medicine: this compound is being explored for its potential in treating various cardiovascular diseases, including heart attacks and strokes.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Platrol exerts its effects by inhibiting platelet aggregation. It targets specific molecular pathways involved in platelet activation and aggregation. The primary mechanism involves the inhibition of adenosine diphosphate (ADP) receptors on the platelet surface, preventing the activation of the glycoprotein IIb/IIIa complex, which is essential for platelet aggregation.
Comparación Con Compuestos Similares
Platrol is unique compared to other antiplatelet drugs due to its higher efficacy and lower toxicity. Similar compounds include:
Aspirin: A widely used antiplatelet drug that inhibits cyclooxygenase enzymes, reducing the production of thromboxane A2.
Clopidogrel: Another antiplatelet agent that inhibits ADP receptors but has a higher toxicity profile compared to this compound.
Ticagrelor: A reversible ADP receptor inhibitor with a different mechanism of action but similar therapeutic effects.
This compound stands out due to its superior efficacy and safety profile, making it a promising candidate for further research and development in the field of cardiovascular medicine.
Propiedades
Número CAS |
852055-88-0 |
|---|---|
Fórmula molecular |
C13H15NO6 |
Peso molecular |
281.26 g/mol |
Nombre IUPAC |
(2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid |
InChI |
InChI=1S/C13H15NO6/c1-7(11(14)12(16)17)19-13(18)9-5-3-4-6-10(9)20-8(2)15/h3-7,11H,14H2,1-2H3,(H,16,17)/t7-,11+/m1/s1 |
Clave InChI |
KUUVQWCRENBXIV-HQJQHLMTSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)N)OC(=O)C1=CC=CC=C1OC(=O)C |
SMILES canónico |
CC(C(C(=O)O)N)OC(=O)C1=CC=CC=C1OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B10801030.png)
![6-Fluoro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B10801031.png)
![3-(dimethylamino)benzo[f][1,2]benzothiazole-4,9-dione](/img/structure/B10801042.png)


![1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B10801060.png)
![N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide](/img/structure/B10801061.png)
![4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B10801065.png)
![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10801076.png)
![(2S)-2-amino-6-[[4-[[(3S)-3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid](/img/structure/B10801088.png)
![1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one](/img/structure/B10801091.png)
![zinc;3-[7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B10801095.png)

![6-[[(4E,6Z,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10801101.png)
